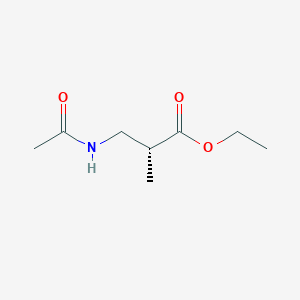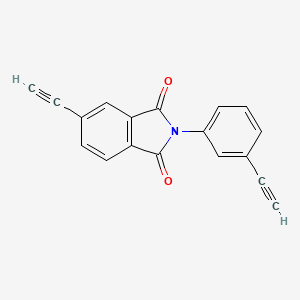![molecular formula C7H14O2S B12608247 2-[(tert-Butylperoxy)methyl]thiirane CAS No. 912485-41-7](/img/structure/B12608247.png)
2-[(tert-Butylperoxy)methyl]thiirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(tert-Butylperoxy)methyl]thiirane is an organic compound with the molecular formula C7H14O2S. It is a thiirane derivative, characterized by the presence of a three-membered ring containing sulfur. This compound is notable for its peroxide functional group, which imparts unique reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butylperoxy)methyl]thiirane typically involves the reaction of thiirane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Thiirane} + \text{tert-Butyl hydroperoxide} \rightarrow 2\text{-[(tert-Butylperoxy)methyl]thiirane} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.
化学反応の分析
Types of Reactions
2-[(tert-Butylperoxy)methyl]thiirane undergoes various chemical reactions, including:
Oxidation: The peroxide group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the peroxide group to alcohols or ethers.
Substitution: The thiirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and ethers.
Substitution: Various substituted thiirane derivatives.
科学的研究の応用
2-[(tert-Butylperoxy)methyl]thiirane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.
作用機序
The mechanism of action of 2-[(tert-Butylperoxy)methyl]thiirane involves the cleavage of the peroxide bond, leading to the formation of free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Thiirane: The parent compound, characterized by a three-membered ring containing sulfur.
2-Methylthiirane: A derivative with a methyl group attached to the thiirane ring.
tert-Butyl hydroperoxide: A peroxide compound used in the synthesis of 2-[(tert-Butylperoxy)methyl]thiirane.
Uniqueness
This compound is unique due to its combination of a thiirane ring and a peroxide functional group. This combination imparts distinct reactivity and makes it valuable in various applications, particularly in organic synthesis and industrial processes.
特性
CAS番号 |
912485-41-7 |
|---|---|
分子式 |
C7H14O2S |
分子量 |
162.25 g/mol |
IUPAC名 |
2-(tert-butylperoxymethyl)thiirane |
InChI |
InChI=1S/C7H14O2S/c1-7(2,3)9-8-4-6-5-10-6/h6H,4-5H2,1-3H3 |
InChIキー |
VKYXQYOIURHRNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OOCC1CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608166.png)
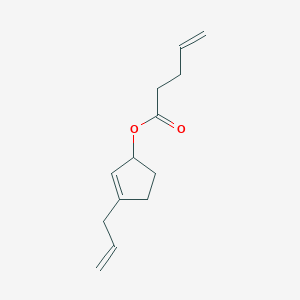
![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)
![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![3-[2-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12608200.png)
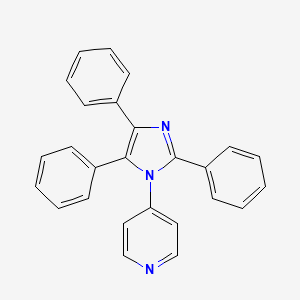
![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)
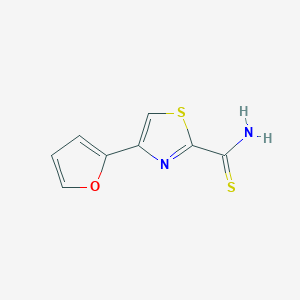
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide](/img/structure/B12608233.png)
